molecular formula C18H16O4 B8234870 Dibenzyl maleate CAS No. 62-26-0

Dibenzyl maleate

Cat. No.: B8234870
CAS No.: 62-26-0
M. Wt: 296.3 g/mol
InChI Key: CPZVJYPXOWWFSW-UHFFFAOYSA-N
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Description

Dibenzyl maleate is an organic compound with the molecular formula C18H16O4. It is the dibenzyl ester of maleic acid and is known for its applications in various chemical processes and industrial uses. The compound is characterized by its ester functional groups and a double bond in the maleate moiety, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl maleate can be synthesized by the esterification of maleic anhydride with benzyl alcohol. The reaction typically involves heating maleic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions include heating the mixture at 75°C until the reaction is complete. The catalyst and unreacted materials are then removed by washing with distilled water, and the pure ester is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity. The product is then purified through distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form maleic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with this compound under acidic or basic conditions.

Major Products

The major products formed from these reactions include maleic acid, benzyl alcohol, and various substituted esters depending on the reagents and conditions used.

Scientific Research Applications

Dibenzyl maleate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

    Industry: this compound is used in the production of plasticizers, resins, and coatings. Its properties make it suitable for enhancing the performance of various industrial products.

Mechanism of Action

The mechanism of action of dibenzyl maleate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis, leading to the formation of maleic acid and benzyl alcohol. The double bond in the maleate moiety can participate in addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl fumarate: Similar to dibenzyl maleate but with a trans configuration of the double bond.

    Diethyl maleate: An ester of maleic acid with ethyl groups instead of benzyl groups.

    Dimethyl maleate: An ester of maleic acid with methyl groups.

Uniqueness

This compound is unique due to its benzyl ester groups, which provide distinct reactivity and properties compared to other esters of maleic acid. The presence of aromatic benzyl groups enhances its stability and makes it suitable for specific applications in polymer synthesis and industrial processes.

Properties

IUPAC Name

dibenzyl but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVJYPXOWWFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278474
Record name Dibenzyl maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62-26-0
Record name Dibenzyl maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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